molecular formula C15H23N5O3 B12653849 D-Arginine, N2-L-phenylalanyl- CAS No. 39537-29-6

D-Arginine, N2-L-phenylalanyl-

Cat. No.: B12653849
CAS No.: 39537-29-6
M. Wt: 321.37 g/mol
InChI Key: OZILORBBPKKGRI-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Arginine, N2-L-phenylalanyl-: is a synthetic peptide compound that combines the amino acids D-arginine and L-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Arginine, N2-L-phenylalanyl- typically involves the coupling of D-arginine with L-phenylalanine using peptide bond formation techniques. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .

Industrial Production Methods: Industrial production of D-Arginine, N2-L-phenylalanyl- may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Purification is typically achieved through techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: D-Arginine, N2-L-phenylalanyl- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while substitution reactions can introduce new functional groups into the peptide chain .

Scientific Research Applications

Mechanism of Action

The mechanism of action of D-Arginine, N2-L-phenylalanyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting or modulating their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and electrostatic interactions between the peptide and the target molecule .

Comparison with Similar Compounds

    D-Phenylalanine: An amino acid derivative with similar structural features.

    L-Arginine: The L-isomer of arginine, commonly found in proteins.

    N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-4-nitroanilide hydrochloride: A related peptide compound used in biochemical assays.

Uniqueness: D-Arginine, N2-L-phenylalanyl- is unique due to its specific combination of D-arginine and L-phenylalanine, which imparts distinct biochemical properties. The use of D-arginine can enhance the stability and resistance to enzymatic degradation compared to peptides containing L-arginine .

Properties

CAS No.

39537-29-6

Molecular Formula

C15H23N5O3

Molecular Weight

321.37 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C15H23N5O3/c16-11(9-10-5-2-1-3-6-10)13(21)20-12(14(22)23)7-4-8-19-15(17)18/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)/t11-,12+/m0/s1

InChI Key

OZILORBBPKKGRI-NWDGAFQWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.